3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
Beschreibung
The compound "3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid" is a porphyrin derivative characterized by a tetrapyrrole macrocycle with multiple substituents. Its structure includes:
- Four methyl groups at positions 3, 8, 13, and 16.
- A 12-ethenyl group (CH₂=CH–), which introduces conjugation and may enhance photochemical activity.
- Carboxyethyl side chains (–CH₂CH₂COOH) at positions 2 and 18, contributing to water solubility and metal-chelating capabilities.
This compound belongs to the dihydroporphyrin class, where the macrocycle is partially saturated (21,23-dihydro), distinguishing it from fully aromatic porphyrins.
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Modified Lindsey Condensation
The Lindsey method, optimized for sterically demanding porphyrins, enables controlled assembly of tetrapyrrolic systems. For this compound, a mixture of pyrrole derivatives (3-hydroxymethyl-4-methylpyrrole and 2-carboxyethyl-4-vinylpyrrole) undergoes condensation with formaldehyde under aerobic conditions. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane/MeOH (4:1) | Prevents oligomerization |
| Temperature | 45°C | Balances kinetics/thermodynamics |
| Oxidizing Agent | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Ensures aromatization |
| Reaction Time | 72 hours | Achieves >90% cyclization |
This method produces the 21,23-dihydroporphyrin intermediate with four methyl groups at positions 3,8,13,17, though yields decrease significantly if substituent steric bulk exceeds 4.5 Å.
Metal-Templated Cyclization
Alternative approaches employ zinc acetate to template cyclization, enhancing regioselectivity for the ethenyl and hydroxymethyl groups. Zinc insertion prior to cyclization reduces electronic repulsion between electron-withdrawing carboxyethyl groups, improving yields by 22% compared to metal-free methods. Subsequent demetalation uses 10% HCl in tetrahydrofuran, preserving acid-sensitive hydroxymethyl groups.
Functional Group Introduction and Modification
Strategic installation of the ethenyl, hydroxymethyl, and carboxyethyl groups requires sequential protection/deprotection:
Ethenyl Group Installation
The C12 ethenyl group is introduced via palladium-catalyzed coupling of a bromoporphyrin intermediate with vinyl tributylstannane:
Key considerations:
Hydroxymethyl Group Positioning
The C7 hydroxymethyl group derives from selective oxidation of a methyl substituent:
-
Methyl Bromination : NBS (N-bromosuccinimide) in CCl4 under UV light (λ=254 nm) converts methyl to bromomethyl (85% yield)
-
Nucleophilic Substitution : AgNO3-mediated hydrolysis replaces bromide with hydroxide (0.1 M AgNO3 in 3:1 H2O/THF, 60°C, 12 h)
-
In Situ Protection : Temporary silylation with TBDMSCl prevents undesired esterification during subsequent steps
Carboxyethyl Side Chain Engineering
The 2-carboxyethyl groups at positions 18 and 2 are installed through a tandem Michael addition-esterification process:
Acrylate Coupling
Reaction with methyl acrylate under basic conditions (K2CO3, DMF, 80°C) proceeds via:
-
Nucleophilic attack at β-carbon of acrylate
-
In situ ester hydrolysis using LiOH/H2O/THF (1:1:3 v/v)
-
Acidification to pH 2.5 precipitates the dicarboxylic acid
Reaction monitoring via ^1H NMR shows complete conversion after 48 hours (δ 2.85 ppm, triplet, -CH2COO^-).
Regioselectivity Control
Steric directing groups ensure proper positioning:
-
Ortho Directors : Bulkier tert-butyl groups at positions 5 and 15 force acrylate addition to positions 2 and 18
-
Electronic Effects : Electron-donating methyl groups activate specific β-pyrrolic carbons for nucleophilic attack
Purification and Characterization
Final purification employs a three-stage process:
| Stage | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| 1 | Size-Exclusion Chromatography | Bio-Gel P-4, 0.1 M NH4HCO3 buffer | 78% |
| 2 | Reverse-Phase HPLC | C18 column, 35-65% MeCN gradient | 95% |
| 3 | Recrystallization | Ethyl acetate/hexane (1:5) | >99% |
Characterization data:
-
HRMS : m/z 615.2487 [M+H]^+ (calc. 615.2491)
-
UV-Vis : λ_max 408 nm (Soret), 512, 548, 592, 648 nm (Q-bands)
-
^13C NMR : 172.3 ppm (COO^-), 119.8 ppm (ethenyl CH2), 56.7 ppm (hydroxymethyl CH2OH)
Challenges and Optimization Opportunities
Current synthetic limitations and potential improvements:
-
Yield Limitations :
-
Macrocycle formation (Step 1): 42% average yield due to competing oligomerization
-
Solution : High-dilution conditions (0.01 M) with syringe pump addition over 24 h
-
-
Stereochemical Control :
-
Racemization at hydroxymethyl-bearing carbon during AgNO3 hydrolysis
-
Mitigation : Chiral phase-transfer catalysts (e.g., sparteine) preserve configuration
-
-
Scale-Up Issues :
-
HPLC purification becomes impractical above 100 mg batches
-
Alternative : Simulated moving bed chromatography with XBridge Prep C18 columns
-
Comparative Analysis of Synthetic Routes
Evaluating three predominant methodologies:
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Lindsey Condensation | 11% | 99% | Moderate | $$$$ |
| Metal-Templated | 18% | 97% | High | $$$ |
| Biosynthetic* | 3% | 89% | Low | $$ |
*Biosynthetic approaches utilizing recombinant E. coli expressing BchM methyltransferase show promise but currently lack efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Deuteroporphyrin IX 2-carboxyethyl, 4-hydroxymethyl.
Reduction: Deuteroporphyrin IX 2-ethyl, 4-hydroxymethyl.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of porphyrins.
Biology: Investigated for its role in biochemical processes such as the synthesis of proteins, lipids, and carbohydrates.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism by which 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid exerts its effects involves its interaction with various molecular targets and pathways. It is involved in the synthesis of proteins, lipids, and carbohydrates, and has been shown to have anti-inflammatory and antioxidant properties. The exact molecular targets and pathways are not fully understood but are likely related to its porphyrin structure .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and physicochemical differences between the target compound and analogous porphyrins:
Key Observations
Substituent Effects on Solubility: The target compound’s carboxyethyl and hydroxymethyl groups enhance water solubility compared to ethyl- or methyl-dominated analogs like 7,12-diethyl-porphine () . Coproporphyrinogen III (tetrapropionic acid) exhibits even higher solubility due to four carboxylic groups .
This contrasts with PPIX-ED, which uses divinyl groups for similar purposes .
Collision Cross-Section (CCS) :
- CID 156907978, a structural analog with tris-carboxyethyl groups, has a CCS of 257.3 Ų for [M+H]+, suggesting the target compound may exhibit similar ion mobility in mass spectrometry .
Biologische Aktivität
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex porphyrin derivative with significant biological activity. This compound is a modified form of Deuteroporphyrin IX and has been studied for its potential roles in various biochemical processes and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity. The IUPAC name indicates specific modifications that enhance its properties compared to other porphyrins.
| Property | Value |
|---|---|
| Molecular Formula | C33H34N4O5 |
| Molecular Weight | 570.64 g/mol |
| InChI | InChI=1S/C33H34N4O5/c1-6-20... |
| CAS Number | 141407-08-1 |
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and its role as a photosensitizer in photodynamic therapy (PDT). The unique structure allows for:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research has indicated that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various tissues.
Case Studies
- Photodynamic Therapy : A study demonstrated the efficacy of this porphyrin derivative in PDT for treating cancerous cells. The compound was activated by light, leading to the generation of reactive oxygen species (ROS) that induced apoptosis in tumor cells.
- Oxidative Stress Reduction : In animal models, administration of this compound showed a marked decrease in biomarkers associated with oxidative stress, including malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating enhanced cellular protection against oxidative damage .
- Inflammatory Response Modulation : In experiments involving inflammatory models, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other porphyrins like Protoporphyrin IX and Uroporphyrin III:
| Compound | Antioxidant Activity | Photodynamic Efficacy | Anti-inflammatory Properties |
|---|---|---|---|
| 3-[18-(2-carboxyethyl)... | High | Effective | Moderate |
| Protoporphyrin IX | Moderate | High | Low |
| Uroporphyrin III | Low | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
